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molecular formula C9H10BrNO2 B1370149 2-Bromo-1-isopropyl-4-nitrobenzene CAS No. 101980-41-0

2-Bromo-1-isopropyl-4-nitrobenzene

Cat. No. B1370149
M. Wt: 244.08 g/mol
InChI Key: QMWKRZOLOPHTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440908B2

Procedure details

2-Bromo-1-isopropyl-4-nitrobenzene (XI) (20 g, 79.1 mmol, 96.5 GC % by area), methanol 400 ml), platinum on carbon (1% of platinum, 2% of vanadium, moist with water) (1.0 g, 0.018 mmol) and zinc dibromide (90 mg, 0.40 mmol) were placed in a 600 ml autoclave. The autoclave was subsequently flushed with nitrogen and pressurized to 5 bar with hydrogen at room temperature. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. 3-Bromo-4-isopropylaniline (17.1 g, 93 LC-% by area, 98.3 GC-% by area, 98% of theory) was obtained as a brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH:11]([CH3:13])[CH3:12]>[Pt].[Br-].[Br-].[Zn+2].CO>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[CH:11]([CH3:13])[CH3:12])[NH2:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C)C
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
90 mg
Type
catalyst
Smiles
[Br-].[Br-].[Zn+2]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was subsequently flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
pressurized to 5 bar with hydrogen at room temperature
FILTRATION
Type
FILTRATION
Details
The contents of the autoclave were filtered through Celite
WASH
Type
WASH
Details
washed with methanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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